REACTION_SMILES
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[Br:9][c:10]1[cH:11][c:12]2[c:13]([s:14][c:15]([C:17](=[O:18])[O:19][CH3:20])[cH:16]2)[cH:21][cH:22]1.[CH2:23]1[O:24][CH2:25][CH2:26][O:27][CH2:28]1.[CH3:3][NH:4][CH2:5][CH2:6][NH:7][CH3:8].[Cu:29][I:30].[I-:1].[Na+:2]>>[I:1][c:10]1[cH:11][c:12]2[c:13]([s:14][c:15]([C:17](=[O:18])[O:19][CH3:20])[cH:16]2)[cH:21][cH:22]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)c1cc2cc(Br)ccc2s1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1COCCO1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CNCCNC
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Name
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[Cu]I
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Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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[Cu]I
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
[I-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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|
Type
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product
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Smiles
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COC(=O)c1cc2cc(I)ccc2s1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |